[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZJJWBGYDTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007515-32-3 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hydrogen bond donor and acceptor counts for [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
An In-Depth Technical Guide to the Hydrogen Bonding Capacity of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Abstract
This technical guide provides a detailed analysis of the hydrogen bonding properties of the chemical entity this compound. Hydrogen bonds are pivotal non-covalent interactions that govern molecular recognition at biological targets, and influence critical pharmacokinetic properties such as solubility and membrane permeability. A precise enumeration of a compound's hydrogen bond donor and acceptor capacity is therefore a foundational step in modern drug discovery and development. This document elucidates the structural basis for these properties, presents a quantitative summary, and contextualizes these findings within established frameworks for assessing drug-likeness, such as Lipinski's Rule of Five.
The Central Role of Hydrogen Bonding in Medicinal Chemistry
Hydrogen bonding is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2][3] In the realm of drug development, these interactions are of paramount importance. They are the primary drivers of specificity in ligand-receptor binding, anchoring a drug molecule within the active site of a protein through a network of precise, stabilizing contacts.
Beyond target affinity, the hydrogen bonding potential of a molecule profoundly impacts its physicochemical properties. A higher number of hydrogen bonding groups generally increases aqueous solubility but can hinder passive diffusion across lipophilic cell membranes.[4] Consequently, a delicate balance is required. Frameworks like Christopher A. Lipinski's "Rule of Five" provide guiding principles for optimizing these properties for oral bioavailability, establishing thresholds for key metrics including molecular weight, lipophilicity, and the counts of hydrogen bond donors and acceptors.[5][6][7] This guide provides a focused analysis of this compound through this critical lens.
Molecular Structure and Functional Group Analysis
The molecule this compound is a substituted pyrazole derivative. Its structure is composed of two key regions:
-
A Substituted Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen at the N1 position is substituted with a non-polar isopropyl group, which can influence the molecule's steric profile and lipophilicity.[8] The pyrazole ring itself is a common scaffold in medicinal chemistry, valued for its metabolic stability.[8]
-
A Methanamine Substituent: A primary amine (-CH2NH2) is attached at the C3 position of the pyrazole ring. This functional group is a key pharmacophoric feature, capable of engaging in significant electrostatic and hydrogen bonding interactions.[8]
The logical relationship between the molecular structure and its hydrogen bonding capacity is visualized below.
Caption: Logical flow from molecular structure to hydrogen bond properties.
Determination of Hydrogen Bond Donor and Acceptor Sites
The enumeration of hydrogen bond donors and acceptors is achieved through a systematic inspection of the molecule's chemical structure, applying established chemical principles.
Hydrogen Bond Donor (HBD) Count
A hydrogen bond donor is defined as a hydrogen atom covalently bonded to an electronegative atom, primarily nitrogen, oxygen, or fluorine.[2][9]
-
Analysis: In the structure of this compound, the only functional group containing hydrogen atoms attached to a heteroatom is the primary amine (-NH2) of the methanamine substituent.
-
Total HBD Count: 2
Hydrogen Bond Acceptor (HBA) Count
A hydrogen bond acceptor is an electronegative atom, typically nitrogen or oxygen, possessing at least one lone pair of electrons.[4][5]
-
Analysis:
-
Amine Nitrogen: The nitrogen atom of the primary amine group (-NH2) possesses a lone pair of electrons and can function as a hydrogen bond acceptor.
-
Pyrazole Nitrogen (N1): The nitrogen atom at position 1 of the pyrazole ring is tertiary (bonded to three non-hydrogen atoms). It has a lone pair of electrons available for hydrogen bonding.
-
Pyrazole Nitrogen (N2): The nitrogen atom at position 2 of the pyrazole ring (the 'pyridinic' nitrogen) also features a lone pair of electrons in an sp2 hybrid orbital, which is available to act as a hydrogen bond acceptor.
-
-
Total HBA Count: 3
The visualization below highlights the specific donor and acceptor sites on the molecular structure.
Caption: Molecular structure highlighting H-bond donors (blue) and acceptors (red).
Summary and Implications for Drug Development
The physicochemical properties derived from this analysis are crucial for assessing the molecule's potential as a drug candidate.
| Property | Definition | Value | Lipinski's Rule of Five Compliance |
| Hydrogen Bond Donors | The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[5] | 2 | ≤ 5 (Compliant) |
| Hydrogen Bond Acceptors | The total number of nitrogen and oxygen atoms.[4][5] | 3 | ≤ 10 (Compliant) |
The calculated values of 2 hydrogen bond donors and 3 hydrogen bond acceptors place this compound well within the desirable "drug-like" chemical space as defined by Lipinski's Rule of Five.[6][7] This profile suggests a favorable balance between aqueous solubility, necessary for formulation and distribution, and the lipophilicity required for membrane permeation.
From a pharmacodynamic perspective, the presence of both donor and acceptor sites in the flexible methanamine side chain, combined with the acceptor sites on the more rigid pyrazole core, provides multiple opportunities for forming specific, high-affinity interactions with a biological target. The primary amine is particularly significant as it can also be protonated at physiological pH, allowing for potent ionic interactions in addition to hydrogen bonds.
Conclusion
A rigorous structural analysis of this compound identifies two hydrogen bond donor sites located on the primary amine group and three hydrogen bond acceptor sites , one on the amine nitrogen and two within the pyrazole ring. These counts are fully compliant with established guidelines for oral drug candidates and suggest that the molecule possesses a physicochemical profile amenable to favorable pharmacokinetic behavior. This fundamental characterization is an essential prerequisite for further computational modeling, synthesis, and biological evaluation in any drug discovery campaign.
References
-
Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link]
-
Wikipedia. (2024). Lipinski's rule of five. Available at: [Link]
-
Wikipedia. (2024). Hydrogen bond. Available at: [Link]
-
Oreate AI. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained. Available at: [Link]
-
Sygnature Discovery. (2021). The Rule of 5 - Two decades later. Available at: [Link]
-
Bioaccess. (2023). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]
-
Quora. (2020). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? Available at: [Link]
-
TIU Lecture Notes. (2023). Lipinski rule of five. Available at: [Link]
-
University of California, Davis. Hydrogen Bonding: Acceptors and Donors. Available at: [Link]
-
SCFBio @ IIT Delhi. Lipinski Rule of Five. Available at: [Link]
Sources
- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 2. Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog [oreateai.com]
- 3. Definition Examples [www2.chem.wisc.edu]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 8. This compound | 1007515-32-3 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The 1-Substituted Pyrazole-3-Methanamine Scaffold: Synthetic Architectures and Therapeutic Utility
Executive Summary
The 1-substituted pyrazole-3-methanamine motif represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in therapeutic areas ranging from oncology (kinase inhibition) to metabolic regulation (calcimimetics). Unlike the more common 3-carboxamide or 3-amino derivatives, the 3-methanamine (
This guide analyzes the synthetic challenges of accessing this scaffold with high regiochemical fidelity and details the Structure-Activity Relationships (SAR) that drive its biological potency.
Chemical Architecture & Physiochemical Properties[1][2][3]
The utility of the 1-substituted pyrazole-3-methanamine lies in its ability to balance lipophilicity with specific polar interactions.
-
The Pyrazole Core: Functions as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The
position allows for the tuning of solubility and metabolic stability (e.g., -phenyl vs. -alkyl), while the nitrogen often serves as a hydrogen bond acceptor.[1] -
The Methanamine Linker: The methylene spacer (
) decouples the amine from the aromatic ring's conjugation. This results in a basicity ( ) closer to aliphatic amines, ensuring protonation at physiological pH.[1] This is distinct from 3-aminopyrazoles (aniline-like, ), which are weak bases.
Structural Logic Diagram
The following diagram illustrates the core connectivity and the divergent synthetic pathways used to access this scaffold.
Figure 1: Divergent synthetic pathways for accessing the 3-methanamine scaffold. The nitrile reduction route is preferred for its atom economy in early discovery.
Synthetic Strategies: The "How-To"
The primary challenge in synthesizing 1-substituted pyrazoles is regioselectivity . The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl equivalent can yield a mixture of 1,3- and 1,5-isomers.
Regiocontrol in Cyclization
To ensure the substituent ends up at the
-
Steric Control: Using bulky groups on the 1,3-dicarbonyl electrophile can force the hydrazine to attack the less hindered carbonyl.
-
Electronic Control: Using enaminones or acetylenic ketones often provides better selectivity than simple
-keto esters.
The Reduction Protocol (Nitrile to Amine)
While Lithium Aluminum Hydride (LAH) is a standard reducing agent, it is often too harsh for multifunctional drug scaffolds.[1] A superior, "field-proven" method for medicinal chemistry is the Cobalt(II) Chloride / Sodium Borohydride system.[1] This generates in situ cobalt boride, which selectively reduces nitriles to primary amines without touching esters or halides often present on the
Detailed Experimental Protocol
Objective: Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-methanamine via nitrile reduction. Rationale: This protocol avoids high-pressure hydrogenation and pyrophoric LAH, making it suitable for parallel synthesis in a drug discovery setting.
Reagents
-
Substrate: 1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile (1.0 eq)
-
Catalyst: Cobalt(II) chloride hexahydrate (
) (2.0 eq)[1] -
Reductant: Sodium borohydride (
) (10.0 eq)[1] -
Quench: 1N Hydrochloric acid (HCl)
Step-by-Step Methodology
-
Solvation: Dissolve 1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile (1.0 mmol) and
(2.0 mmol) in anhydrous MeOH (20 mL). The solution should appear deep purple/pink. -
Cooling: Place the reaction vessel in an ice bath (
) to control the exotherm of the boride formation. -
Reduction: Add
(10.0 mmol) portion-wise over 15 minutes.-
Observation: The solution will turn black immediately (formation of Cobalt Boride species) and evolve hydrogen gas.[1]
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS for the disappearance of the nitrile peak (
) and appearance of the amine ( ). -
Quench & Workup:
-
Purification: Dry the combined organics over
, filter, and concentrate. If necessary, purify via reverse-phase prep-HPLC (0.1% Formic Acid in Water/Acetonitrile) to isolate the pure amine salt.
Medicinal Chemistry & SAR
The 1-substituted pyrazole-3-methanamine scaffold is versatile. Its biological activity is heavily modulated by the substituents at
Case Study: Calcimimetics (CaSR Agonists)
Research by Poon et al. (Amgen) demonstrated that this scaffold acts as a potent Type II calcimimetic.[1][3] The methanamine nitrogen mimics the cationic headgroup of natural polyamines.
Key SAR Findings:
-
The Amine: Must be basic. Acylation (forming an amide) generally destroys activity, indicating the necessity of a positive charge for ionic interaction within the Calcium Sensing Receptor (CaSR) pocket.[1]
-
N1-Substituent: An aromatic ring (phenyl or pyridyl) is essential for hydrophobic packing. Electron-withdrawing groups (e.g., 4-Cl) on the phenyl ring often improve metabolic stability against CYP450 oxidation.
-
Linker Length: Constraining the linker (e.g., using a chiral ethylamine) can drastically improve potency by freezing the bioactive conformation.[1]
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the pyrazole sectors.[1]
Comparative Data: N1-Substitution Effects
The following table summarizes the impact of
| N1 Substituent | LogP (Calc) | Solubility | Biological Impact |
| Methyl | 0.8 | High | Poor potency (lacks hydrophobic anchor). |
| Phenyl | 2.5 | Moderate | Good baseline potency; metabolic liability at para-position. |
| 4-Chlorophenyl | 3.1 | Low | Increased potency (halogen bond); improved metabolic stability. |
| tert-Butyl | 1.9 | Moderate | Good steric fill; metabolically stable; often used in agrochemicals. |
References
-
Poon, S. F., et al. (2009).[1] "Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics." Journal of Medicinal Chemistry, 52(21), 6535-6538.[1]
-
Fustero, S., et al. (2008).[1] "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, 111(11), 6984–7034.[1] (Provides the foundational logic for the regioselective cyclization described in Section 3).
-
Girish, Y. R., et al. (2015).[1] "Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles." Journal of Chemical Sciences. (Supports the cyclocondensation methodologies).[1][2][4][5][6]
-
Satoh, T., et al. (1969).[1] "Reduction of organic compounds with Cobalt(II) chloride and Sodium Borohydride." Chemical and Pharmaceutical Bulletin. (The authoritative source for the CoCl2/NaBH4 reduction protocol).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing Reaction Time in the Synthesis of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine: An Application Note for Drug Development Professionals
Introduction: The Significance of Pyrazolylmethanamines in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. The specific molecule, [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine, and its derivatives are of significant interest to researchers in drug discovery and development. The presence of a primary amine on a flexible methylene linker attached to the pyrazole core provides a critical pharmacophoric feature. This amine group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as kinases, GPCRs, and other enzymes. The N-isopropyl group on the pyrazole ring enhances lipophilicity, which can favorably impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
The efficient synthesis of this key intermediate is paramount in the rapid exploration of structure-activity relationships (SAR) and the timely progression of drug candidates. Reaction time, in particular, is a critical parameter in high-throughput synthesis and process development, directly impacting laboratory productivity and the cost-effectiveness of a synthetic route. This application note provides a detailed guide to the synthesis of this compound, with a primary focus on strategies to optimize reaction times for both the formation of the pyrazole core and the final reduction step.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached in a two-step sequence. The first step involves the construction of the pyrazole ring to form a stable precursor, 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile. The second, and final, step is the reduction of the nitrile functionality to the desired primary amine.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile - A Focus on Cyclocondensation Reaction Time
The formation of the 1-isopropyl-1H-pyrazole-3-carbonitrile intermediate is achieved through a cyclocondensation reaction between isopropylhydrazine and a suitable three-carbon electrophile possessing a nitrile group. A common and effective reactant for this purpose is (E)-2-cyano-3-ethoxyacrylonitrile.
The reaction time for this step is highly dependent on several factors, including the choice of solvent, catalyst, and temperature. Optimizing these parameters is crucial for an efficient and scalable synthesis.
Mechanism of Pyrazole Formation
The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile derivative, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. The regioselectivity, yielding the desired 1,3-disubstituted pyrazole, is generally favored with this combination of reactants.
Optimization of Reaction Parameters
A systematic approach to optimizing the reaction time involves the evaluation of different solvents, the use of catalysts, and the effect of temperature.
Table 1: Influence of Solvent and Catalyst on Reaction Time for Pyrazole Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 65 |
| 2 | Ethanol | Acetic Acid (cat.) | Reflux | 6 | 85 |
| 3 | Toluene | None | Reflux | > 24 | Low Conversion |
| 4 | Water | Lemon Juice (natural acid) | 80 | 4 | 90 |
| 5 | Solvent-free | Guar-gum (biocatalyst) | 60 | 2 | 92 |
| 6 | Ethanol | [Ce(L-Pro)2]2(Oxa) | Room Temp | 8 | 88 |
Note: The data in this table is representative and compiled from various pyrazole synthesis optimization studies.[1][2][3][4]
From the table, it is evident that the choice of solvent and the presence of a catalyst have a profound impact on the reaction time. While polar protic solvents like ethanol facilitate the reaction, the addition of an acid catalyst, such as acetic acid, can significantly shorten the reaction duration.[2] Interestingly, green chemistry approaches, such as using water with a natural acid catalyst like lemon juice or employing solvent-free conditions with a biocatalyst, can lead to even faster reactions and high yields.[1]
Caption: Workflow for optimizing pyrazole synthesis.
Optimized Protocol for 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile Synthesis
This protocol is based on a green chemistry approach, prioritizing reduced reaction time and environmental safety.
Materials:
-
Isopropylhydrazine
-
(E)-2-cyano-3-ethoxyacrylonitrile
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of (E)-2-cyano-3-ethoxyacrylonitrile (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Part 2: Reduction of 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile to this compound
The final step in the synthesis is the reduction of the nitrile group to a primary amine. Two common and effective methods for this transformation are reduction with Lithium Aluminum Hydride (LiAlH4) and catalytic hydrogenation using Raney® Nickel. The choice between these methods often depends on the scale of the reaction, available equipment, and safety considerations.
Method A: Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 is a powerful reducing agent capable of rapidly converting nitriles to primary amines.[5][6][7][8]
Mechanism: The reaction involves the nucleophilic addition of a hydride ion from LiAlH4 to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which is subsequently protonated during aqueous workup to yield the primary amine.
Optimization of Reaction Time: With LiAlH4, the reaction is typically fast, often completing within a few hours at room temperature or with gentle heating. The primary factors influencing the overall time are the addition rate of the reactants (for safety) and the work-up procedure.
Table 2: Comparison of LiAlH4 Reduction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Work-up Procedure |
| 1 | Diethyl Ether | Reflux | 4 | Fieser workup |
| 2 | Tetrahydrofuran (THF) | Room Temp | 2-4 | Aqueous NaOH |
| 3 | THF | 0 °C to Room Temp | 3 | Saturated Na2SO4 |
Note: The data is compiled from general procedures for LiAlH4 reduction of nitriles.[6][9]
Optimized Protocol for LiAlH4 Reduction:
Materials:
-
1-(propan-2-yl)-1H-pyrazole-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na2SO4), anhydrous
-
Water
-
15% Aqueous Sodium Hydroxide
Procedure:
-
To a suspension of LiAlH4 (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture vigorously for 15-30 minutes until a granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation or column chromatography.
Method B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely used industrial method for the reduction of nitriles and is often preferred for larger scale syntheses due to safety and cost considerations.[10][11][12][13][14]
Mechanism: The reaction involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond on the surface of the Raney® Nickel catalyst.
Optimization of Reaction Time: The reaction time for catalytic hydrogenation is influenced by hydrogen pressure, temperature, catalyst loading, and solvent.
Table 3: Influence of Parameters on Raney® Nickel Hydrogenation Time
| Entry | Solvent | H2 Pressure (psi) | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) |
| 1 | Methanol | 50 | 25 | 10 | 12-16 |
| 2 | Ethanol | 50 | 50 | 10 | 6-8 |
| 3 | Isopropanol | 60 | 60 | 10 | 4-6 |
| 4 | Methanol/Ammonia | 50 | 25 | 10 | 8-12 |
Note: The data is representative and based on general procedures for Raney® Nickel reduction of nitriles.[11] The use of alcoholic ammonia as a solvent can sometimes suppress the formation of secondary amine byproducts.
Caption: Key parameters for optimizing Raney® Nickel hydrogenation.
Optimized Protocol for Raney® Nickel Reduction:
Materials:
-
1-(propan-2-yl)-1H-pyrazole-3-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, add a slurry of Raney® Nickel (approximately 10-20% by weight of the nitrile) in ethanol.
-
Add a solution of 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile in ethanol.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified if necessary.
Conclusion
The synthesis of this compound can be efficiently achieved in two key steps. The optimization of reaction time for both the pyrazole formation and the final nitrile reduction is critical for accelerating drug discovery and development timelines. For the pyrazole synthesis, the use of catalytic amounts of acid in a polar protic solvent significantly reduces reaction times. For the nitrile reduction, both LiAlH4 and Raney® Nickel are effective reagents. LiAlH4 offers a faster reaction on a lab scale, while Raney® Nickel provides a safer and more scalable alternative for industrial applications. By carefully selecting and optimizing the reaction conditions as outlined in this application note, researchers can significantly improve the efficiency of their synthetic efforts.
References
-
ResearchGate. (n.d.). VI): Comparison of the results of the present methods used for synthesis of pyrazoles with the reported methods. Retrieved from [Link]
-
Journal of the Chemical Society. (1950). Raney nickel reductions. Retrieved from [Link]
-
Regla, I., et al. (1997). Novel applications of raney nickel/isopropanol: efficient system for the reduction of organic compounds. Organic Preparations and Procedures International, 29(6), 817-822. Retrieved from [Link]
-
van Es, T., & Staskun, B. (1971). 4-Formylbenzenesulfonamide. Organic Syntheses, 51, 20. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179-188. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
da Silva, F. S., et al. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 27(19), 6529. Retrieved from [Link]
-
Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695-698. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Al-Zaydi, K. M., & Hafez, T. S. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. Retrieved from [Link]
- Google Patents. (n.d.). CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates.
-
Journal of Applicable Chemistry. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Retrieved from [Link]
-
Rasayan J. Chem. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Environmental Science: An Indian Journal. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-2-propenenitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). O 4 ,O 5 -Isopropylidene-3,6-anhydro-1-deoxy-1-iodo-D-glucitol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine hydrochloride via recrystallization. We will move beyond simple protocols to explore the underlying principles of solvent selection and provide robust troubleshooting strategies to address common experimental challenges.
Section 1: Fundamental Principles of Solvent Selection for Amine Hydrochloride Salts
The target molecule, this compound hydrochloride, is a salt. Its purification is governed by its ionic character. The primary amine is protonated, forming a highly polar hydrochloride salt. This dictates our solvent choices, steering us away from non-polar solvents like hexanes or toluene, and towards more polar options that can stabilize the ionic lattice.
The ideal recrystallization solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] This differential ensures maximum recovery of the purified compound upon cooling. For polar salts like this one, two primary recrystallization strategies are most effective:
-
Single-Solvent Recrystallization: Utilizes one solvent that meets the ideal solubility criteria. Polar protic solvents, such as alcohols, are often excellent candidates.
-
Solvent/Anti-Solvent Recrystallization: This powerful technique is employed when no single solvent has the ideal solubility profile.[3][4] The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A miscible "poor" solvent (an anti-solvent) in which the compound is insoluble is then added, reducing the overall solvating power of the system and inducing crystallization.[4][5]
The pyrazole core itself is generally more soluble in organic solvents like ethanol and acetone than in water, but the presence of the methanamine hydrochloride group dramatically increases polarity.[3][6] Therefore, our focus will be on polar organic solvents and their mixtures.
Section 2: Recommended Solvent Systems & Rationale
Selecting the right solvent system is the most critical step for a successful recrystallization.[7] The following table summarizes promising solvent systems based on the chemical nature of the target compound. Small-scale trials are always recommended before committing to a bulk purification.
| Solvent System | Role | Rationale & Expected Behavior | Potential Issues & Mitigation |
| Isopropanol (IPA) | Single Solvent | A polar protic solvent with a moderate boiling point. Often an excellent choice for crystallizing hydrochloride salts, as it is less likely to be "too good" a solvent compared to methanol.[8] | May require a relatively large volume. If solubility is still too high at room temperature, cooling in an ice bath or freezer is necessary. |
| Ethanol (EtOH) | Single Solvent | Similar to isopropanol but often a slightly stronger solvent for HCl salts.[8] Widely available and effective. | High solubility even when cold can sometimes lead to lower yields. Ensure the solution is cooled thoroughly. |
| Methanol (MeOH) | Good Solvent | The most polar of the common alcohols, it will likely dissolve the salt readily. Best used as the "good" solvent in an anti-solvent pair due to its high solvating power. | Rarely works as a single solvent for HCl salts as they often remain too soluble even when cold, leading to poor recovery.[9] |
| Methanol / Diethyl Ether | Solvent / Anti-Solvent | Classic combination for amine salts.[10] The compound is dissolved in minimal hot methanol, and ether is added dropwise to induce precipitation. | Ether has a very low boiling point and is highly flammable; exercise caution. Rapid addition can cause the product to "crash out," trapping impurities. |
| Isopropanol / Ethyl Acetate | Solvent / Anti-Solvent | A safer alternative to ether. Ethyl acetate is a moderately polar anti-solvent that is fully miscible with IPA. | The salt may have some minor solubility in ethyl acetate. Add slowly to the hot IPA solution until turbidity is observed. |
| Acetonitrile | Single or Co-Solvent | A polar aprotic solvent. Has been used for cocrystallization of hydrochloride salts.[11] Can be a good choice if protic solvents lead to solvate formation. | May not provide a steep enough solubility curve on its own. Often works best in combination with another solvent. |
Section 3: Detailed Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with checkpoints to ensure optimal conditions for purity and yield.
Experimental Workflow Overview
Caption: General workflow for the recrystallization of this compound hydrochloride.
Protocol 1: Single-Solvent Recrystallization with Isopropanol (IPA)
-
Dissolution: Place the crude hydrochloride salt (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a small portion of isopropanol (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding isopropanol in small portions until all the solid has just dissolved. Causality Check: Adding a large excess of solvent will prevent crystallization and lead to poor or no yield.[9] The goal is a saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold isopropanol (1-2 small portions) to remove any residual soluble impurities from the crystal surfaces. Trustworthiness Check: Using room-temperature solvent or excessive volumes for washing will redissolve a significant portion of your product.[9]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization with Methanol/Diethyl Ether
-
Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the absolute minimum amount of hot methanol required for complete dissolution.
-
Anti-Solvent Addition: While the methanol solution is still hot (but not boiling), begin adding diethyl ether dropwise with swirling.
-
Induce Turbidity: Continue adding ether until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation. Causality Check: If too much ether is added, the product will precipitate as an amorphous solid or oil rather than crystallizing.
-
Clarification: Gently warm the turbid solution until it becomes clear again. If it does not become clear, add a single drop or two of hot methanol until it does. You are now at the ideal point for crystallization to begin upon cooling.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a minimal amount of a cold solvent mixture rich in the anti-solvent (e.g., 1:4 Methanol:Ether) or with pure, ice-cold diethyl ether.
-
Drying: Dry the purified crystals under high vacuum.
Section 4: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of amine hydrochloride salts.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
Q1: My compound "oiled out" as liquid droplets instead of forming crystals. What should I do?
A: This occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[12]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of the "good" solvent (e.g., IPA or methanol) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help moderate the cooling rate.[12]
Q2: No crystals are forming, even after the solution has cooled in an ice bath. What went wrong?
A: The solution is not supersaturated, which is almost always due to using too much solvent during the dissolution step.[9][12]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Cool it again. If crystals still do not appear, try scratching the inside of the flask below the solvent line with a glass stirring rod to create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.[12]
Q3: My final yield is very low. How can I improve it?
A: A low yield is typically caused by one of three issues: using too much solvent, not cooling the solution sufficiently, or dissolving the product during the washing step.[12]
-
Solution:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent needed to dissolve the compound.
-
Maximize Cooling: After cooling to room temperature, use an ice-water bath for at least 30 minutes. For some solvent systems, freezer temperatures may be required, provided the solvent doesn't freeze.
-
Proper Washing: Only wash the collected crystals with a minimal amount of ice-cold solvent.[9] If you have saved the filtrate (the mother liquor), you can try to concentrate it to recover a second, though likely less pure, crop of crystals.
-
Q4: The purified crystals are still colored. What is the next step?
A: Colored impurities are often non-polar and can be removed with activated charcoal.
-
Solution: Re-dissolve the crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) and boil for 2-5 minutes. Perform a hot filtration to remove the charcoal, then allow the clear solution to cool and crystallize as usual. Note that charcoal can adsorb some of your product, so use it sparingly.[8]
Q5: How do I choose between a single-solvent and an anti-solvent method?
A: The choice depends on the results of small-scale solubility tests.
-
Single-Solvent: Choose this method if you find a single solvent that dissolves your compound when hot but provides poor solubility when cold (i.e., you see significant precipitate upon cooling). This is often the simplest and most direct method.
-
Anti-Solvent: Opt for this method if your compound is either very soluble in all tested polar solvents (even when cold) or sparingly soluble in them (even when hot). It offers greater control over the crystallization process by allowing you to finely tune the solvating power of the system.[4]
References
- Solubility of Things.Pyrazole.
- BenchChem.
- BenchChem.
- BenchChem.
- University of Rochester.
- Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.
- Solubility of Things.4-methylpyrazole.
- SciSpace.Recrystallization of Active Pharmaceutical Ingredients.
- Quora.
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
- Reddit.What's the best solvent to remove these crystals and recrystallize it?.
- ResearchGate.
- UCLA Chemistry.
- Chemistry LibreTexts.3.6F: Troubleshooting.
-
ResearchGate. Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. [Link]
- University of Rochester.
- Google Patents.Novel cocrystallization of hydrochloric acid salt of an active agent.
- BenchChem.this compound.
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- 11. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Optimal pH conditions for extraction of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Technical Support Center: [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Guide: Optimizing pH Conditions for Liquid-Liquid Extraction
Welcome to the technical support guide for handling pyrazole derivatives. This document, prepared by our senior application scientists, provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for the efficient extraction of this compound. Our focus is on leveraging pH control to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is pH control the most critical factor for extracting this compound?
The molecular structure of this compound contains a primary amine (-CH₂NH₂) group. This group's ability to accept a proton (act as a base) is central to its extraction behavior. The pH of the aqueous solution dictates whether the amine is in its neutral, free base form or its protonated, cationic salt form.[1]
-
In Basic/Neutral Conditions (High pH): The amine group is in its neutral form (R-NH₂). In this state, the molecule is less polar and exhibits significantly higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
-
In Acidic Conditions (Low pH): The amine group accepts a proton from the acid, forming a protonated ammonium salt (R-NH₃⁺). This positive charge makes the molecule highly polar and, therefore, much more soluble in the aqueous phase than in the organic phase.[2]
Manipulating the pH allows you to selectively move the compound from an organic solvent into an aqueous solution and back again, effectively separating it from non-basic impurities.
Q2: What is the pKa of this compound, and how does it guide the extraction strategy?
The pKa is the pH at which 50% of the amine is in its neutral form and 50% is in its protonated form. To ensure efficient partitioning into a specific phase, a general rule of thumb is to adjust the pH to be at least 2 units away from the pKa.[4][5]
-
To Extract into Water (Aqueous Phase): Adjust the pH to be at least 2 units below the pKa.
-
pH < (pKa - 2)
-
Based on our estimate (pKa ≈ 7.2), an aqueous solution with a pH of 2 to 5 would be highly effective.
-
-
To Extract into Solvent (Organic Phase): Adjust the pH to be at least 2 units above the pKa.
-
pH > (pKa + 2)
-
Based on our estimate, an aqueous solution with a pH of 10 to 12 would ensure the amine is in its neutral, organic-soluble form.[4]
-
Visualizing the Extraction Principle
The diagrams below illustrate the chemical basis for pH-dependent extraction and the general workflow.
Caption: Standard acid-base extraction workflow for amine purification.
Experimental Protocol & Troubleshooting
This section provides a step-by-step guide for a standard extraction and a troubleshooting table for common issues.
Protocol: Purifying this compound via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the target amine in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1M HCl, which has a pH of approximately 0, or a buffer at pH 4).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. The protonated amine is now in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate).
-
Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded or processed separately. [6]3. Basification:
-
Place the collected aqueous layer in an ice bath to dissipate heat from the neutralization reaction.
-
Slowly add a strong base (e.g., 5M NaOH) dropwise while stirring until the pH of the solution is between 10 and 12. Use pH paper or a calibrated pH meter to verify.
-
-
Organic Re-extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Add a fresh portion of the organic solvent.
-
Shake vigorously as before, with venting. The now-neutral amine will partition back into the organic phase.
-
Allow the layers to separate and drain the organic layer containing the purified product.
-
Repeat this step with one or two more portions of fresh organic solvent to maximize recovery.
-
-
Final Processing:
-
Combine all organic extracts.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified amine.
-
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete protonation or deprotonation. 2. Insufficient mixing/shaking. 3. Not enough extraction cycles. | 1. Verify the pH of the aqueous layer after mixing. Ensure it is firmly in the target range (e.g., < 4 for acidic wash, > 10 for basic extraction). [4] 2. Ensure vigorous shaking for at least 1 minute to maximize surface area contact between phases. 3. Perform at least two or three re-extractions with fresh solvent at Step 4. |
| An Emulsion Forms | 1. The mixture was shaken too aggressively. 2. High concentration of starting material or impurities. | 1. Allow the funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. |
| Product is Impure | 1. Acidic or basic impurities were co-extracted. 2. Incomplete separation of layers. | 1. If acidic impurities are present, ensure the final organic extraction (Step 4) is performed at the lower end of the basic range (e.g., pH 10) to keep them as salts in the aqueous layer. 2. Wait for a sharp, clear interface between layers before draining. If the interface is cloudy, some emulsion may be present. |
| Amine is Insoluble after Basification | The free base form of the amine may have low solubility in the basified aqueous solution. | This is often a good sign. It indicates the neutral amine is precipitating. Proceed directly to the organic re-extraction (Step 4); the solid will dissolve in the organic solvent. |
Data Summary Table
| pH Range | Dominant Molecular Form | Charge | Expected Solubility Phase | Action |
| pH < 5 | Protonated (R-NH₃⁺) | Cationic (+) | Aqueous | Extracts the amine out of the organic phase. |
| pH 5 - 9 | Mixture of R-NH₂ and R-NH₃⁺ | Mixed | Both Phases (Poor Separation) | Avoid this pH range for efficient extraction. |
| pH > 10 | Neutral (R-NH₂) | Neutral (0) | Organic | Extracts the amine into the organic phase. |
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved February 15, 2026, from [Link]
-
Extraction: Effects of pH. (2024, April 4). JoVE. Retrieved February 15, 2026, from [Link]
-
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. (2016, January 8). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved February 15, 2026, from [Link]
-
4-methylpyrazole | Solubility of Things. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]
-
Chemical structure of the selected pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH. Retrieved February 15, 2026, from [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024, June 8). PMC. Retrieved February 15, 2026, from [Link]
-
Amine workup : r/Chempros. (2024, March 12). Reddit. Retrieved February 15, 2026, from [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. (2012, October 2). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved February 15, 2026, from [Link]
-
[1-methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine. (n.d.). CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
[1-phenyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Solubility Optimization for 1-isopropyl-1H-pyrazol-3-ylmethanamine
Status: Operational Ticket ID: SOL-PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Physicochemical Profile
Welcome to the technical support portal. You are likely here because 1-isopropyl-1H-pyrazol-3-ylmethanamine (hereafter IPPM ) is precipitating in your aqueous buffers or failing to dissolve in neutral water.
This is not a defect in your material; it is a predictable consequence of its molecular structure. IPPM is a lipophilic primary amine . Its solubility is strictly pH-dependent. To resolve this, you must transition from treating it as a passive solute to actively managing its protonation state.
The Molecule at a Glance
| Property | Value (Est.) | Implication |
| Dominant pKa | ~9.2 - 9.8 (Primary Amine) | At pH 7.4, ~1% is unprotonated. At pH > 9, it is fully neutral. |
| Secondary pKa | ~2.5 (Pyrazole Nitrogen) | Negligible contribution to basicity in physiological ranges. |
| LogP (Lipophilicity) | ~1.2 - 1.8 | The isopropyl group drives the neutral form to be hydrophobic. |
| Physical State | Low-melting solid or Oil | The free base is prone to "oiling out" rather than crystallizing. |
Troubleshooting Decision Matrix
Before proceeding to protocols, use this logic flow to determine the correct dissolution strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental end-use.
Critical FAQs & Protocols
Q1: Why does the compound crash out of PBS (pH 7.4) even though it's an amine?
Technical Insight:
While amines are generally soluble when protonated, the Henderson-Hasselbalch equation dictates that at pH 7.4 (which is ~2 units below the pKa of ~9.5), a small but significant fraction (approx. 1%) exists as the free base.
Because of the isopropyl group , the intrinsic solubility (
Q2: How do I make a stable aqueous stock solution?
The Solution: You must force the equilibrium to the protonated state (
Protocol A: Stoichiometric Acid Titration (The "Gold Standard")
Use this for animal dosing or aqueous stock preparation.
-
Weighing: Weigh the target amount of IPPM free base.
-
Calculation: Calculate the moles of IPPM.
-
Acid Addition: Add 0.95 equivalents of 1M HCl (aqueous).
-
Why 0.95? To prevent over-acidification. You want to keep the pH around 4.5–5.5, not 1.0.
-
-
Agitation: Vortex or sonicate. The solid/oil should dissolve rapidly as it converts to the hydrochloride salt.
-
Final Adjustment: Check pH. If still cloudy, add HCl in 0.05 eq increments until clear.
-
Dilution: Bring to final volume with water or saline.
Q3: I cannot use acid (pH sensitive assay). How do I keep it soluble at pH 7.4?
The Solution: You must increase the solubility of the neutral species (
Protocol B: The "Co-Solvent Trap"
Use this for cell culture or enzymatic assays.
| Component | Concentration Limit | Function |
| DMSO | 1% - 5% | Disrupts water lattice; solvates the hydrophobic isopropyl group. |
| HP-β-CD | 10% - 20% (w/v) | Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic isopropyl tail, shielding it from water. |
| Buffer | PBS or HEPES | Maintains pH stability. |
Workflow:
-
Dissolve IPPM in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Prepare a 20% HP-β-CD solution in your buffer.
-
Slowly spike the DMSO stock into the vortexing Cyclodextrin solution.
-
Crucial Step: Do not add buffer to DMSO; add DMSO to the buffer/CD mix to prevent local high-concentration precipitation.
-
Advanced Handling: Salt Selection
If you are scaling up and want to isolate a solid form rather than making fresh solutions, the choice of counter-ion is critical.
The Issue: The Hydrochloride (HCl) salt of this molecule is likely hygroscopic (absorbs water from air) due to the high charge density of the primary amine. This leads to "deliquescence" (turning into a goo).
Recommendation: If the HCl salt is too sticky or unstable, synthesize the Fumarate or Tartrate salt.
-
Why? These dicarboxylic acids form a hydrogen-bond network that stabilizes the crystal lattice, often resulting in a non-hygroscopic, free-flowing powder with adequate aqueous solubility.
Figure 2: Salt selection guide based on stability vs. solubility requirements.
References & Grounding
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the
vs. pH relationships for lipophilic amines). -
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Authoritative guide on selecting counter-ions like Fumarate vs HCl).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol basis for using HP-β-CD).
-
PubChem Compound Summary. (Used for structural verification of the aminomethyl-pyrazole scaffold).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 1-isopropyl-1H-pyrazol-3-ylmethanamine.
Validation & Comparative
Publish Comparison Guide: FTIR Characterization of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Executive Summary & Application Context
Compound: [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine CAS: 1007515-32-3 Synonyms: 1-Isopropyl-3-(aminomethyl)pyrazole; (1-isopropyl-1H-pyrazol-3-yl)methanamine.
In the high-stakes arena of fragment-based drug discovery (FBDD), this pyrazole derivative serves as a critical "linker" scaffold. Its value lies in the 3-position methanamine tail , which acts as a flexible nucleophile for coupling, and the 1-isopropyl group , which modulates lipophilicity (LogP) and metabolic stability compared to methyl analogs.
This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) profile. Unlike standard spectral libraries, we focus on differential diagnostics —how to use FTIR to distinguish this specific building block from its structural analogs and regioisomers during synthesis validation.
Technical Deep Dive: Characteristic FTIR Profile
The FTIR spectrum of this compound is defined by the interplay between the electron-rich pyrazole ring, the aliphatic isopropyl steric bulk, and the primary amine.
Diagnostic Peak Assignments (Liquid Film/ATR)
| Functional Group | Mode of Vibration | Frequency ( | Diagnostic Value |
| Primary Amine (-NH | N-H Stretching (Asym/Sym) | 3380 – 3290 (Doublet) | High. Distinguishes from secondary amine impurities (single band) or nitrile precursors (2200 |
| Isopropyl Group (-CH(CH | C-H Stretching ( | 2970, 2930, 2870 | Critical. The "split" pattern distinguishes it from the simple singlet/doublet of N-methyl analogs. |
| Pyrazole Ring | C=N Stretching | 1590 – 1570 | Medium. Characteristic of the aromatic heterocycle. |
| Primary Amine | N-H Bending (Scissoring) | 1620 – 1600 | High. Often overlaps with ring modes but broadens the base of the 1590 peak. |
| Gem-Dimethyl | C-H Bending (Skeletal) | 1385 & 1365 (Split Doublet) | Definitive. The "Gem-Dimethyl Doublet" confirms the isopropyl group. A methyl group would show a single peak here.[1][2] |
| C-N Bond | C-N Stretching (Exocyclic) | 1080 – 1050 | Medium. Confirms the presence of the aminomethyl linker. |
The "Isopropyl Signature" Mechanism
The most distinct feature of this molecule compared to generic pyrazoles is the Gem-Dimethyl Doublet .
-
Mechanism: The isopropyl group contains two methyl groups attached to a single carbon. In-phase and out-of-phase bending vibrations of these methyls interact, splitting the standard methyl bending band (
) into two distinct peaks of equal intensity at and . -
Validation: If this doublet appears as a singlet, your N-alkylation likely failed (yielding a methyl or ethyl group) or the starting material was incorrect.
Comparative Analysis: Target vs. Alternatives
In synthetic workflows, this compound is often confused with its Regioisomer (5-methanamine) or its Methyl-analog .
Comparison Table: Spectral Differentiators
| Feature | Target: [1-(propan-2-yl)-...-3-yl]methanamine | Alternative A: (1-Methyl-1H-pyrazol-3-yl)methanamine | Alternative B: 1-Isopropyl-1H-pyrazol-5-amine |
| Structure | 3-position linker, Isopropyl tail | 3-position linker, Methyl tail | 5-position amine (Directly on ring) |
| NH Region | Doublet ~3300 | Doublet ~3300 | Shifted/Broadened (Conjugated amine, H-bonding with N2) |
| CH Bend | Split Doublet (1385/1365) | Singlet (~1375) | Split Doublet (1385/1365) |
| C-N Stretch | ~1060 | ~1060 | ~1280 – 1320 |
| Key Differentiator | Gem-Dimethyl Doublet | Lack of Doublet | C-N Frequency Shift |
Analyst Insight: Alternative B (the 5-amino regioisomer) has the amine attached directly to the aromatic ring. This conjugation significantly increases the C-N bond order, shifting the C-N stretch wavenumber higher (towards 1300
) compared to the target's exocyclic methylene-amine ().
Self-Validating Experimental Protocol
Objective: Acquire a research-grade FTIR spectrum for structure verification. Sample State: Liquid (Viscous oil). Method: Attenuated Total Reflectance (ATR) – Zinc Selenide (ZnSe) or Diamond Crystal.
Step-by-Step Workflow
-
System Blanking (The Zero Point):
-
Clean crystal with isopropanol.
-
Collect background spectrum (Air) before every sample.
-
Why? Removes atmospheric CO
(2350 ) and H O vapor, which can obscure the amine N-H region.
-
-
Sample Deposition:
-
Apply 10-20
L of the neat liquid to the center of the crystal. -
Critical: Ensure no air bubbles are trapped between the liquid and crystal. Bubbles create "noise" in the baseline.
-
-
Acquisition Parameters:
-
Resolution: 4
(Standard for liquids). -
Scans: 16 or 32 (Sufficient signal-to-noise ratio).
-
Range: 4000 – 600
.
-
-
Data Validation (The "Sanity Check"):
-
Check 1: Is there a peak at ~2200
? -> Yes: Unreacted nitrile precursor remains. Reject. -
Check 2: Is the 3000-2800 region dominated by a broad mound? -> Yes: Residual solvent (water/alcohol) or ammonium salt formation. Dry sample.
-
Check 3: Is the 1385/1365 doublet visible? -> No: Suspect wrong alkyl group.
-
Visualizing the Logic
Diagram 1: Spectral Decision Tree for Pyrazole Analysis
Caption: Logic flow for distinguishing the target compound from common synthetic impurities and isomers using FTIR markers.
Diagram 2: Structural Vibrational Map
Caption: Correlation between chemical structure segments and their specific IR vibrational frequencies.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Phenyl-3-methyl-1H-pyrazol-5-amine (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Gem-Dimethyl doublet splitting mechanism).
-
PubChem. Compound Summary: this compound (CAS 1007515-32-3). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole Methanamines
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazole methanamines. Drawing upon established scientific principles and extensive field experience, this document will navigate the complexities of analyzing these polar, basic compounds, offering a systematic approach to achieving optimal separation and accurate quantification of impurities.
The Analytical Challenge: Understanding Pyrazole Methanamines
Pyrazole methanamines, a class of heterocyclic compounds with significant pharmaceutical interest, present unique challenges in reversed-phase HPLC. Their inherent polarity can lead to poor retention on traditional C18 columns, while the basic nature of the amine functional group often results in peak tailing due to secondary interactions with residual silanols on the silica-based stationary phase. This guide will compare and contrast different chromatographic strategies to overcome these obstacles.
Strategic Method Development: A Multi-faceted Approach
A successful HPLC method is not a matter of chance but the result of a logical and systematic process. This section will compare various stationary phases, mobile phase compositions, and additives, providing the rationale behind each selection to build a scientifically sound analytical method.
While C18 columns are the workhorses of reversed-phase chromatography, their high hydrophobicity may not be ideal for retaining polar pyrazole methanamines.[1] We will explore and compare the performance of several stationary phases.
-
Conventional C18: Often results in poor retention.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature enhances the retention of polar analytes and provides alternative selectivity.
-
Polar-Endcapped Phases: These columns are modified to have a polar group at the terminus of the alkyl chain, which can also improve peak shape for basic compounds.
-
Phenyl Phases: Offer alternative selectivity through π-π interactions with the pyrazole ring.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase (e.g., bare silica, diol, or amino) and a mobile phase with a high concentration of organic solvent. HILIC is particularly effective for retaining very polar compounds that are unretained in reversed-phase mode.
Table 1: Comparison of Stationary Phases for Pyrazole Methanamine Analysis
| Stationary Phase | Principle of Separation | Advantages for Pyrazole Methanamines | Disadvantages |
| C18 | Hydrophobic Interactions | Widely available, extensive literature | Poor retention for polar analytes, potential for peak tailing |
| Polar-Embedded | Hydrophobic & Polar Interactions | Improved retention of polar compounds, better peak shape | Different selectivity may require re-optimization |
| Phenyl | Hydrophobic & π-π Interactions | Alternative selectivity for aromatic analytes | May not provide sufficient retention for all impurities |
| HILIC (e.g., Silica, Amino) | Partitioning into a water-enriched layer on the stationary phase surface | Excellent retention for very polar compounds[2] | Can be more complex to equilibrate, sensitive to mobile phase water content |
The choice of mobile phase is critical for achieving the desired separation. We will compare the effects of different organic modifiers, pH, and additives.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths.
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like pyrazole methanamines. By adjusting the pH to be approximately two units below the pKa of the amine, the compound will be in its protonated, more polar form, which can improve peak shape by reducing secondary interactions with the stationary phase.
-
Mobile Phase Additives: The addition of small amounts of acids or buffers to the mobile phase is crucial for obtaining symmetrical peaks for basic compounds.[3][4]
-
Acids: Formic acid and acetic acid are commonly used to control pH and improve peak shape.[5] Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly improve peak shape but may suppress ionization in mass spectrometry detection.[5]
-
Buffers: Ammonium formate and ammonium acetate are volatile buffers that are compatible with mass spectrometry and can effectively control pH.[5]
-
Basic Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) can help to saturate the active silanol groups on the stationary phase, thereby reducing peak tailing.[3]
-
Table 2: Comparison of Mobile Phase Additives for Pyrazole Methanamine Analysis
| Additive | Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid | 0.1% (v/v) | pH control, ion suppression | Volatile, MS-compatible | May not be sufficient to eliminate all peak tailing |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Strong ion-pairing agent | Excellent peak shape | Can be difficult to remove from the column, suppresses MS signal[6] |
| Ammonium Formate/Acetate | 10-20 mM | Buffering agent, pH control | Volatile, MS-compatible, good buffering capacity | May require careful pH adjustment |
| Triethylamine (TEA) | 0.1-0.5% (v/v) | Silanol blocker | Reduces peak tailing for basic compounds | Can affect column longevity, not MS-compatible |
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed experimental protocol for developing and validating an HPLC method for the purity analysis of a novel pyrazole methanamine derivative.
Caption: A systematic workflow for initial HPLC method development.
Protocol:
-
Analyte Characterization: Determine the pKa, logP, and UV spectrum of the pyrazole methanamine. This information will guide the initial column and mobile phase selection.
-
Column and Mobile Phase Screening:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Screen a minimum of three different columns (e.g., a standard C18, a polar-embedded C18, and a phenyl column).
-
For each column, perform initial scouting runs with different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and at different pH values (e.g., pH 3 and pH 7). Use a generic gradient (e.g., 5-95% organic over 20 minutes).
-
-
Optimization:
-
Based on the screening results, select the column and mobile phase that provide the best initial separation.
-
Optimize the gradient slope and time to improve the resolution of critical peak pairs.
-
Evaluate the effect of column temperature on the separation. Higher temperatures can improve efficiency and reduce peak tailing.
-
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A-Scientist's-Guide-to-the-Chromatographic-Analysis-and-Comparative-Retention-Behavior-of-1-isopropyl-1H-pyrazol-3-ylmethanamine
Introduction to Pyrazole Derivatives and Chromatographic Analysis
Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that are foundational in medicinal chemistry and agrochemical research.[1] Their wide range of biological activities necessitates precise and reliable analytical methods for identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone technique for analyzing such compounds due to its versatility and efficiency in separating molecules based on their hydrophobicity.[2][3]
The target molecule, 1-isopropyl-1H-pyrazol-3-ylmethanamine, possesses key structural features that dictate its chromatographic behavior: a basic primary amine, a moderately polar pyrazole ring, and a non-polar isopropyl group. Understanding how these features interact with the stationary and mobile phases is critical for developing a successful separation method.
Foundational Principles: Reversed-Phase HPLC for Amine-Containing Compounds
Reversed-phase (RP) chromatography separates analytes based on hydrophobic interactions.[4][5] A non-polar stationary phase (typically C18) retains analytes, which are then eluted by a polar mobile phase.[6][7][8] For a basic compound like 1-isopropyl-1H-pyrazol-3-ylmethanamine, the mobile phase pH is the most powerful tool for controlling retention and achieving good peak shape.[9][10]
The Role of Mobile Phase pH:
The primary amine in our target molecule is basic and will be protonated (ionized) at acidic pH.
-
Ionized Form (Low pH): In its protonated, charged state, the molecule is more polar (less hydrophobic) and will have weaker interactions with the C18 stationary phase, leading to shorter retention times.[11][12]
-
Neutral Form (High pH): At a higher pH (typically 2 units above the amine's pKa), the molecule will be in its neutral, uncharged form. This increases its hydrophobicity, leading to stronger interactions with the stationary phase and longer retention times.[13]
Controlling the pH with a suitable buffer is essential to prevent peak tailing, which can occur due to interactions between the protonated amine and residual silanols on the silica-based stationary phase.[11] An acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is often the best starting point as it ensures consistent protonation of the analyte and suppresses the ionization of silanols, leading to sharper, more symmetrical peaks.[11][14]
Systematic Method Development Workflow
A structured approach is crucial for efficiently developing a robust and reliable HPLC method. The following workflow outlines the key steps and decisions.
Caption: Workflow for HPLC method development.
Experimental Protocol and Comparative Analysis
This section provides a detailed protocol for analyzing 1-isopropyl-1H-pyrazol-3-ylmethanamine and comparing its retention time to structurally related compounds. The alternatives are chosen to illustrate the chromatographic effects of hydrophobicity and the presence of the basic amine.
Selected Compounds for Comparison
| Compound Name | Structure (Simplified) | Key Difference from Target | Expected Retention Behavior |
| 1-isopropyl-1H-pyrazol-3-ylmethanamine (Target) | Isopropyl-Pyrazole-CH2NH2 | - | Baseline |
| 1H-pyrazol-3-ylmethanamine (Analogue 1) | H-Pyrazole-CH2NH2 | Lacks the isopropyl group | Shorter retention (less hydrophobic) |
| 1-ethyl-1H-pyrazol-3-ylmethanamine (Analogue 2) | Ethyl-Pyrazole-CH2NH2 | Smaller alkyl group (ethyl vs. isopropyl) | Shorter retention (less hydrophobic than target, more than Analogue 1) |
| 1-isopropyl-1H-pyrazole (Analogue 3) | Isopropyl-Pyrazole | Lacks the basic methanamine group | Longer retention (less polar overall without the amine) |
Predicted Retention Order
The fundamental principle of reversed-phase chromatography is that retention increases with increasing hydrophobicity.[4][15][16] Based on the structures of the selected compounds, we can predict the elution order from the C18 column.
Caption: Predicted elution order based on molecular structure.
Detailed Step-by-Step Methodology
Objective: To determine and compare the retention times of the target compound and its analogues using a gradient reversed-phase HPLC-UV method.
1. Materials and Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm).[6]
-
HPLC-grade water, acetonitrile (ACN), and formic acid.[17]
-
Analytical standards of the target compound and analogues.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Standard Solutions: Prepare individual 100 µg/mL stock solutions of each compound in the sample diluent. Create a mixed standard solution containing all four compounds at a final concentration of 10 µg/mL each.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm (or as determined by UV scan of the pyrazole chromophore).
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
4. System Suitability Testing (SST):
-
Before running the samples, perform five or six replicate injections of the mixed standard solution.
-
The system is deemed suitable for use if it meets the pre-defined criteria, which are essential for ensuring data quality.[18][19][20]
-
Acceptance Criteria (Typical):
-
Peak Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): > 2000
-
5. Data Analysis:
-
Inject the mixed standard solution.
-
Identify each peak based on injections of the individual standards.
-
Record the retention time (t_R) for each compound.
-
Compare the elution order with the predicted behavior.
Method Validation Principles
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[21][22][23][24][25] The validation process provides objective evidence that the method is reliable.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other analogues, impurities).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
This guide provides a comprehensive and scientifically grounded strategy for the chromatographic analysis of 1-isopropyl-1H-pyrazol-3-ylmethanamine. By starting with fundamental principles of reversed-phase chromatography for basic compounds, following a systematic method development workflow, and performing a comparative analysis against logical structural analogues, a researcher can confidently establish a robust, reliable, and validated HPLC method. This structured approach ensures high-quality analytical data crucial for decision-making in research and drug development.
References
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. LinkedIn. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
C18 HPLC Columns: A Comprehensive Guide to Properties & Applications. WebofPharma. Available at: [Link]
-
C18 HPLC Columns and Their Properties. Pharmaguideline. Available at: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]
-
The Hydrophobicity and retention time of a compound. Chromatography Forum. Available at: [Link]
-
Choosing the Right Fully Porous C18 Reversed Phase HPLC Columns. LCGC International. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. PMC. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. Welch Materials, Inc.. Available at: [Link]
-
Retention time versus hydrophobicity plots for chromatographic... ResearchGate. Available at: [Link]
-
What are system suitability tests (SST) of analytical methods?. MPL Lösungsfabrik. Available at: [Link]
-
Mechanisms of retention in HPLC Part 2. SlideShare. Available at: [Link]
-
HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Waters Corporation. Available at: [Link]
-
5 Main Types of HPLC Columns Explained. Torontech. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. Available at: [Link]
-
Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Polar Compounds. SIELC Technologies. Available at: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]
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- 25. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
